5-Aminobenzoxazole-2-methanamine
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Overview
Description
5-Aminobenzoxazole-2-methanamine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with an amino group at the 5-position and a methanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde. One common method includes the use of a Brønsted acidic ionic liquid gel catalyst in solvent-free conditions. The reaction is carried out at 130°C for 5 hours, resulting in high yields of the desired product . Another method involves the use of potassium-ferrocyanide as a catalyst under solvent-free conditions, yielding the product in less than 2 minutes at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzoxazole-2-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The amino and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated benzoxazoles.
Scientific Research Applications
5-Aminobenzoxazole-2-methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Aminobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the methanamine group.
5-Nitrobenzoxazole: Contains a nitro group instead of an amino group at the 5-position.
2-Benzoxazolemethanamine: Similar structure but lacks the amino group at the 5-position.
Uniqueness
5-Aminobenzoxazole-2-methanamine is unique due to the presence of both the amino and methanamine groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4,9-10H2 |
InChI Key |
PHFIKXVXUYZPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CN |
Origin of Product |
United States |
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